2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide
Description
This compound features a piperidine core substituted with a benzenesulfonyl group at the 1-position and an acetamide moiety linked to a 5-chloro-2-cyanophenyl group. The benzenesulfonyl group enhances metabolic stability and hydrogen-bonding capacity, while the electron-withdrawing chloro and cyano substituents on the phenyl ring may influence electronic distribution and receptor interactions .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c21-16-10-9-15(14-22)19(12-16)23-20(25)13-17-6-4-5-11-24(17)28(26,27)18-7-2-1-3-8-18/h1-3,7-10,12,17H,4-6,11,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWKYKNSWPIELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=C(C=CC(=C2)Cl)C#N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl-piperidine intermediate. This intermediate is then reacted with 5-chloro-2-cyanophenyl acetic acid or its derivatives under amide coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the aromatic moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide exhibit anticancer properties through various mechanisms, including:
- Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
- Targeting Specific Pathways : The compound may act on specific signaling pathways involved in tumor growth and metastasis, offering a targeted approach for cancer therapy.
Antimicrobial Activity
The sulfonamide group in the compound structure suggests potential antimicrobial activity. Research has demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis . This makes the compound a candidate for further exploration in antibacterial drug development.
Neurological Applications
Given its piperidine structure, there is interest in the compound's effects on neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Study : A recent study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, suggesting potential for clinical application in oncology .
- Antimicrobial Efficacy : In vitro tests demonstrated that compounds structurally related to this compound showed effective inhibition against various bacterial strains, supporting its use as a lead for developing new antibiotics .
- Neuroscience Research : Investigations into the neuropharmacological effects revealed that similar piperidine derivatives could enhance cognitive function in animal models, indicating potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Analysis
Key Observations:
- Piperidine Modifications: The target compound’s benzenesulfonyl-piperidine group distinguishes it from opioid analogs like Ocfentanil, which have simpler piperidinyl or phenylethyl groups.
- Electron-Withdrawing Substituents: The 5-chloro-2-cyanophenyl group introduces stronger electron-withdrawing effects than the 2-fluorophenyl group in Ocfentanil or the chlorophenyl in CPA. This could enhance dipole interactions in receptor binding .
- Therapeutic Potential: Unlike Goxalapladib (targeting Lp-PLA2 in atherosclerosis) or isoindolinone derivatives (anticancer), the target compound’s applications remain unexplored but may align with kinase inhibition or neurological targets due to structural parallels with piperidine-containing bioactive molecules .
Physicochemical and Electronic Properties
- HOMO-LUMO and FTIR Analysis: While direct data for the target compound is unavailable, studies on CPA () suggest that electron-withdrawing groups like cyano and chloro significantly lower HOMO-LUMO gaps, enhancing reactivity. The benzenesulfonyl group in the target compound may further stabilize charge distribution, impacting solubility and intermolecular interactions .
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide is a member of the piperidine family, which has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
- Molecular Formula : C16H19ClN2O2S
- Molecular Weight : 365.4704 g/mol
- SMILES Notation : O=C(Nc1nccs1)CC1CCCCN1S(=O)(=O)c1ccccc1
The structure includes a piperidine ring, a benzenesulfonyl group, and a chlorinated cyanophenyl moiety, which are crucial for its biological activity.
1. Antibacterial Activity
Research indicates that compounds with similar piperidine and sulfonamide structures exhibit significant antibacterial properties. For instance, piperidine derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In studies, certain derivatives demonstrated strong inhibitory effects with IC50 values indicating potent activity . This suggests potential applications in treating conditions like Alzheimer's disease or infections caused by urease-producing bacteria.
3. Anti-inflammatory Effects
Analogues of the compound have been investigated for their role as NLRP3 inflammasome inhibitors. Such compounds can modulate inflammatory responses, making them potential candidates for treating diseases characterized by chronic inflammation, including neurodegenerative disorders .
Study on Antibacterial Activity
A series of synthesized piperidine derivatives were tested for antibacterial efficacy. The results showed that certain compounds exhibited IC50 values as low as 0.63 μM against AChE, indicating strong enzyme inhibition and suggesting that modifications in the piperidine structure can enhance biological activity .
In Vivo Studies
In vivo studies using animal models have demonstrated the efficacy of similar compounds in reducing inflammation and improving outcomes in conditions like osteoarthritis and other inflammatory diseases . These findings support the potential therapeutic use of this compound in clinical settings.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Binding : The sulfonamide group is known to facilitate binding to enzymes, thus inhibiting their function.
- Inflammatory Pathway Modulation : By targeting the NLRP3 inflammasome, it can reduce the secretion of pro-inflammatory cytokines such as IL-1β .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
